N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}acetamide
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Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a trifluoromethylbenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction, and the piperazine moiety is incorporated through a coupling reaction with the appropriate piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzothiadiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiadiazole can be reduced to an amine.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiadiazole core can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the photoluminescent properties of the benzothiadiazole core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This can affect its binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar electronic properties.
4-Bromo-2,1,3-benzothiadiazole: A derivative with a bromine substituent that can undergo further functionalization.
3-(Trifluoromethyl)phenyl isocyanate: A compound with a similar trifluoromethyl group but different core structure.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its combination of a benzothiadiazole core, a trifluoromethylbenzyl group, and a piperazine moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for a variety of applications in scientific research and industry.
Properties
Molecular Formula |
C20H20F3N5OS |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H20F3N5OS/c21-20(22,23)15-4-1-3-14(11-15)12-27-7-9-28(10-8-27)13-18(29)24-16-5-2-6-17-19(16)26-30-25-17/h1-6,11H,7-10,12-13H2,(H,24,29) |
InChI Key |
SQUNFWFKGBFLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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